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molecular formula C11H13BrN2O3S B8313644 5-bromo-6-(methylsulfamoyl)-N-acetylindoline CAS No. 107144-43-4

5-bromo-6-(methylsulfamoyl)-N-acetylindoline

Cat. No. B8313644
M. Wt: 333.20 g/mol
InChI Key: NMLHNSZQOBHRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018214B2

Procedure details

To a slurry of 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (see Preparation 43) (0.40 g, 1.2 mmol) in THF (3.38 mL) was added triethylamine (0.660 mL, 4.73 mmol) and 40% methylamine in water (0.18 mL, 2.4 mmol). The reaction was heated to reflux and stirred for 1.5 h, then cooled and concentrated. The residue was slurried in hot MeOH and filtered under vacuum washing with MeOH. The solid was dried in vacuo at 40° C., to give 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonic acid methylamide (0.33 g, 85%) as a colourless solid. This product (320 mg, 1.0 mmol) was slurried in 1,4-dioxane (0.98 mL) and concentrated hydrochloric acid (0.72 mL), heated to 100° C. for 1.5 h, then cooled to ambient temperature solvent removed in vacuo. The pH was adjusted to 7 with 1 M aqueous NaOH and the resulting precipitate collected by vacuum filtration, washed with water and dried in vacuo at 40° C., to give the title compound (0.176 g, 62%) as a beige solid; MS: [M+H]+ 291
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
3.38 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([Br:17])=[C:10]([S:13](Cl)(=[O:15])=[O:14])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH2:18]([N:20](CC)CC)C.CN.O>C1COCC1>[CH3:18][NH:20][S:13]([C:10]1[CH:11]=[C:12]2[C:7]([CH2:6][CH2:5][N:4]2[C:1](=[O:3])[CH3:2])=[CH:8][C:9]=1[Br:17])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)S(=O)(=O)Cl)Br
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0.18 mL
Type
reactant
Smiles
O
Name
Quantity
3.38 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered under vacuum
WASH
Type
WASH
Details
washing with MeOH
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CNS(=O)(=O)C1=C(C=C2CCN(C2=C1)C(C)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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